![molecular formula C9H7ClN2O2S B1471233 4-Chloro-6-methanesulfonylquinazoline CAS No. 1256955-37-9](/img/structure/B1471233.png)
4-Chloro-6-methanesulfonylquinazoline
Overview
Description
4-Chloro-6-methanesulfonylquinazoline is a chemical compound that is commonly used in scientific experiments. It has a molecular formula of C9H7ClN2O2S and a molecular weight of 242.68 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methanesulfonylquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings . The compound also contains a chlorine atom and a methanesulfonyl group .Physical And Chemical Properties Analysis
4-Chloro-6-methanesulfonylquinazoline has a molecular weight of 242.68 g/mol . Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. They act as inhibitors of various kinases involved in tumor growth and proliferation. “4-Chloro-6-methanesulfonylquinazoline” could potentially be used to synthesize compounds that target specific kinases implicated in cancer pathways, offering a pathway for the development of new anticancer drugs .
Antibacterial Agents
The emergence of drug-resistant bacterial strains has necessitated the development of novel antibiotics. Quinazoline compounds have shown promise as antibacterial agents. The structural features of “4-Chloro-6-methanesulfonylquinazoline” may be fine-tuned to enhance its activity against resistant bacterial strains, contributing to the fight against bacterial infections .
Antifungal Applications
Similar to their antibacterial properties, quinazoline derivatives can also serve as antifungal agents. “4-Chloro-6-methanesulfonylquinazoline” could be a precursor in synthesizing new molecules with the potential to treat fungal infections, which are a significant concern in immunocompromised patients .
Antiviral Therapeutics
Quinazolines have been identified as potential antiviral agents. They can be designed to interfere with viral replication or protein synthesis. Research into “4-Chloro-6-methanesulfonylquinazoline” could lead to the development of novel antiviral medications, especially for viruses that currently lack effective treatments .
Optoelectronic Materials
Quinazoline derivatives are valuable in the field of optoelectronics. They can be used in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. “4-Chloro-6-methanesulfonylquinazoline” has potential applications in creating materials with desirable photoluminescent properties for use in electronic displays and lighting .
Enzyme Inhibition
Some quinazoline derivatives have shown enzyme inhibitory activity, which can be leveraged in drug design. “4-Chloro-6-methanesulfonylquinazoline” might be used to develop inhibitors for enzymes like α-glucosidase, which is a target for diabetes treatment due to its role in carbohydrate digestion .
Anti-Inflammatory and Analgesic Effects
Quinazoline compounds can exhibit anti-inflammatory and analgesic effects, making them candidates for the treatment of pain and inflammatory diseases. “4-Chloro-6-methanesulfonylquinazoline” could be explored for its potential to yield new therapeutic agents in this category .
Neuroprotective Agents
Research has indicated that quinazoline derivatives may have neuroprotective properties, suggesting a role in treating neurodegenerative diseases. “4-Chloro-6-methanesulfonylquinazoline” could be investigated for its ability to protect neuronal cells, which could be beneficial in conditions like Parkinson’s disease .
Future Directions
properties
IUPAC Name |
4-chloro-6-methylsulfonylquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c1-15(13,14)6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMHBWHCVSFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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